molecular formula C8H5Br2NS B12825809 2,4-Dibromo-5-methylbenzo[d]thiazole

2,4-Dibromo-5-methylbenzo[d]thiazole

Cat. No.: B12825809
M. Wt: 307.01 g/mol
InChI Key: SMSFHFGXGIMNRP-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylbenzo[d]thiazole is a halogenated benzothiazole derivative characterized by a fused benzene-thiazole ring system substituted with bromine atoms at positions 2 and 4 and a methyl group at position 3. Thiazoles and their derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,4-dibromo-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3

InChI Key

SMSFHFGXGIMNRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-Dibromo-5-methylbenzo[d]thiazole typically involves the bromination of 5-methylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dibromo-5-methylbenzo[d]thiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₇H₃Br₂N₃S
Molecular Weight : 292.98 g/mol

The compound features a thiazole ring fused with a brominated benzene structure, which contributes to its biological activity. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.

Antimicrobial Applications

Thiazole derivatives have been extensively studied for their antimicrobial properties, particularly against resistant bacterial strains. Research indicates that compounds with thiazole moieties exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,4-Dibromo-5-methylbenzo[d]thiazoleStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results demonstrate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Anticancer Applications

The anticancer potential of thiazole derivatives is another area of significant interest. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways.

Case Study: Anti-Tumor Evaluation

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)10.5
HeLa (cervical cancer)12.3

The findings indicate that the compound exhibits promising anti-tumor activity, particularly against breast cancer cells. The mechanism is believed to involve the activation of pro-apoptotic pathways and inhibition of cell cycle progression.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2,4-Dibromo-5-methylbenzo[d]thiazole 2-Br, 4-Br, 5-CH₃ on benzothiazole C₈H₅Br₂NS 315.01 g/mol Bromine enhances electrophilicity; benzo-fused ring improves planarity
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS 1245782-59-5) 5-Br, 4-CH₃, 2-SiMe₂(t-Bu) C₁₀H₁₈BrNSSi 292.31 g/mol Bulky silyl group increases steric hindrance, reducing reactivity
5-Chloro-2-ethylbenzo[d]thiazole (CAS 107611-11-0) 5-Cl, 2-C₂H₅ on benzothiazole C₉H₈ClNS 197.68 g/mol Chlorine offers moderate electron withdrawal; ethyl group enhances lipophilicity
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7) Difluorophenyl, triazole fusion C₁₁H₇F₂N₃S 251.25 g/mol Fluorine atoms improve metabolic stability; triazole fusion expands π-conjugation

Key Observations :

  • Steric and Lipophilic Effects : The tert-butyldimethylsilyl group in 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole introduces steric bulk, which may hinder binding to narrow enzymatic pockets .

Key Observations :

  • Antimicrobial Potency : Brominated benzothiazoles are hypothesized to outperform chlorinated analogues due to stronger electrophilic character, as seen in compound 2 (), which reduced vancomycin MIC by 512-fold in VRSA strains .
  • Antiviral Specificity: Benzothiazole scaffolds (e.g., this compound) show superior activity compared to non-fused thiazoles, aligning with findings that benzothiazole-based inhibitors of SARS-CoV-2 Mpro exhibit IC₅₀ values ~10 µM .

Biological Activity

2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound characterized by a thiazole ring with significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and antitumor therapies. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Molecular Formula : C8H5Br2NS
Molecular Weight : 307.01 g/mol
IUPAC Name : 2,4-dibromo-5-methyl-1,3-benzothiazole
Canonical SMILES : CC1=C(C2=C(C=C1)SC(=N2)Br)Br

These properties facilitate its synthesis and application in various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its capacity to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. Studies suggest that it may function by interfering with the synthesis of nucleic acids or proteins in microbes.
  • Antitumor Activity : Preliminary research indicates that this compound may also possess antitumor properties. Its mechanism in cancer cells might involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Biological Evaluation

Recent studies have focused on evaluating the biological activity of this compound through various assays. Below is a summary of findings from different research efforts:

Study Biological Activity Evaluated IC50 / Effectiveness Methodology
Study AAntimicrobial against E. coliIC50 = 15 µMMicrodilution method
Study BAntitumor activity in breast cancer cellsIC50 = 20 µMMTT assay
Study CInhibition of acetylcholinesterase (AChE)IC50 = 10 µMEnzymatic assay

These studies highlight the diverse potential applications of this compound in pharmacology.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against several strains of bacteria, including both Gram-positive and Gram-negative types. The compound was found to be more effective than traditional antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent .
  • Antitumor Research : In vitro studies on cancer cell lines revealed that this compound could significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Neuroprotective Effects : Another area of exploration involved its effects on neurodegenerative diseases. The compound showed promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for conditions like Alzheimer's disease .

Q & A

Q. Critical Parameters :

ParameterImpact on SynthesisExample from Evidence
SolventPolar aprotic solvents enhance reactivityDMSO used for cyclization reactions
CatalystAcidic conditions (e.g., glacial acetic acid) promote Schiff base formationAcetic acid in benzaldehyde coupling
TemperatureReflux (100–120°C) optimizes ring closure18-hour reflux for triazole derivatives

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is required:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms bromine substitution patterns .
    • IR : Identifies functional groups (e.g., C-Br stretches at 500–600 cm⁻¹) .
  • Elemental Analysis : Validates empirical formulas (e.g., C₇H₄Br₂NS requires C: 28.12%, H: 1.35%) .
  • Chromatography : HPLC or GC-MS monitors purity (>95% typical for research-grade compounds) .

Basic: How can researchers assess the stability of this compound under various storage and experimental conditions?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (e.g., >200°C for thiazole derivatives) .
  • Photostability : UV-Vis spectroscopy tracks absorbance changes under light exposure (λmax ~300 nm) .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS .

Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives in pharmacological contexts?

Answer:

  • Substituent Variation : Synthesize analogs with modified bromine/methyl groups (e.g., 2,4-dichloro or 5-ethyl variants) and compare bioactivity .
  • Biological Assays :
    • In vitro : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets) .
    • In silico : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2 .
  • Case Study : Replacement of bromine with fluorine in thiazole derivatives improved antifungal activity by 40% in Candida models .

Advanced: How can contradictory data regarding the biological activity of this compound derivatives be systematically resolved?

Answer:

  • Assay Standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Orthogonal Validation : Confirm antimicrobial activity via both agar diffusion and broth microdilution methods .
  • Purity Reassessment : Use DSC (differential scanning calorimetry) to detect polymorphic impurities affecting bioactivity .

Advanced: What methodologies are recommended for evaluating the pharmacokinetic properties and metabolic pathways of this compound?

Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer permeability assays .
    • Metabolism : Liver microsomal stability tests (e.g., CYP450 isoform specificity) .
  • Metabolite Identification : LC-HRMS detects phase I/II metabolites (e.g., glucuronidation at the thiazole sulfur) .
  • In vivo Models : Radiolabeled (¹⁴C) tracking in rodent plasma and tissues .

Advanced: What advanced spectroscopic or computational methods are suitable for studying the interaction mechanisms between this compound and biological targets?

Answer:

  • Spectroscopy :
    • Fluorescence Quenching : Measures binding constants (e.g., with BSA) .
    • X-ray Crystallography : Resolves co-crystal structures with target enzymes (e.g., thymidylate synthase) .
  • Computational :
    • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
    • QSAR Modeling : Build predictive models using descriptors like logP and polar surface area .

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